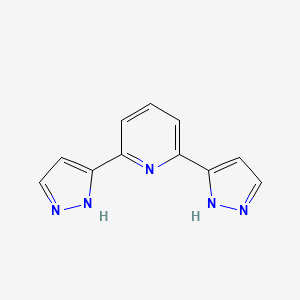

2,6-Di(1H-pyrazol-3-yl)pyridine

Description

Significance of Pyridine-Pyrazolyl Scaffolds in Coordination Chemistry Research

Pyridine-pyrazolyl scaffolds belong to the broader class of nitrogen-donor ligands, which are among the most versatile and widely used ligands in coordination chemistry. alfa-chemistry.com These ligands, which provide nitrogen atoms as electron donors, form stable coordination complexes with a vast array of metal ions. alfachemic.comalfa-chemistry.com The resulting complexes are integral to numerous applications, including the development of optical materials, antibacterial agents, and highly efficient metal catalysts. alfachemic.com

The 2,6-Di(1H-pyrazol-3-yl)pyridine ligand is a tridentate ligand, meaning it has three donor atoms that bind to a metal center. wikipedia.org This NNN-type pincer ligand is an analogue of the well-studied 2,2':6',2''-terpyridine (terpy). researchgate.net However, the substitution of the two terminal pyridine (B92270) rings of terpy with pyrazole (B372694) rings leads to significant differences in the electronic properties and basicity of the ligand. researchgate.net These modifications alter the kinetic stability, coordination geometry, and physicochemical properties of the corresponding metal complexes, opening up new avenues for research and application that are distinct from those of traditional terpyridine complexes. researchgate.net The rigid, planar geometry of the pincer framework confers exceptional stability to the metal complexes, which is a highly desirable trait in fields like catalysis. rsc.orgwikipedia.org

Historical Development and Evolution of this compound Ligand Systems

The exploration of bis(pyrazolyl)pyridine ligands, including both 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine isomers, emerged from the desire to create versatile alternatives to terpyridine. researchgate.net While the terpyridine motif is a classic metal-binding domain, researchers sought new ligand systems with tunable electronic and steric properties. researchgate.net The synthesis of 2,6-bis(pyrazolyl)pyridine and its derivatives has been a subject of study for several decades, with significant progress made in recent years. researchgate.netacs.org

The synthesis of the isomeric 2,6-di(pyrazol-1-yl)pyridine ligand was reported in 1990 and involves a straightforward reaction without the need for inert conditions. acs.orgnih.gov The development of the this compound isomer followed, driven by the unique properties imparted by the different connectivity of the pyrazole ring. The protic pyrazole groups (N-H) in the 3-yl isomer, in particular, offer distinct coordination behavior and reactivity compared to the 1-yl isomer. researchgate.net Over the last two decades, the coordination chemistry of 2,6-di(1H-pyrazol-3-yl)pyridines has advanced considerably, with a notable focus on their use in forming iron(II) complexes that exhibit interesting thermal and photochemical spin-state transitions. researchgate.net

Scope and Research Trajectories of this compound in Modern Chemistry

The unique structural and electronic features of this compound (bppyH₂) have established it as a valuable ligand in several key areas of modern chemical research, primarily in catalysis and the development of functional materials.

Catalysis: The rigid pincer architecture of the ligand is highly effective in stabilizing metal centers for catalytic applications.

Ring-Opening Polymerization: An iron(III) complex, [Fe(bppyH₂)Cl₃], has been shown to be an excellent pre-catalyst for the ring-opening polymerization of ε-caprolactone. rsc.org This system exhibits characteristics of a well-controlled "living" polymerization, allowing for the synthesis of polymers with low molecular weight distributions. A key finding is that the polymerization can be switched "on" and "off" by changing the oxidation state of the iron center between Fe(III) and Fe(II), demonstrating a redox-controlled catalytic process. rsc.org

Table 2: Redox-Controlled Ring-Opening Polymerization of ε-Caprolactone using an Iron-bppyH₂ Catalyst

| Catalyst State | Polymerization Activity | Control Mechanism |

| [Fe(III)(bppyH₂)Cl₃] | Active ("On") | Initiates polymerization in the presence of an alcohol. |

| [Fe(II)(bppyH₂)Cl₂] | Inactive ("Off") | Formed by reduction of the Fe(III) center, halting the reaction. |

| Re-oxidized to Fe(III) | Active ("On" again) | Addition of an oxidizing agent restarts the polymerization. |

This table summarizes findings from a study on the redox-controlled polymerization of ε-caprolactone. rsc.org

Transfer Hydrogenation: Ruthenium(II) complexes incorporating pyrazolyl-pyridyl-pyrazole ligands have demonstrated exceptionally high activity in the transfer hydrogenation of ketones. acs.org Research has shown that the β-NH group within the pyrazole arm of the ligand plays a crucial role, significantly accelerating the reaction rate. This highlights a promising research direction where the ligand is not just a passive scaffold but an active participant in the catalytic cycle. acs.orgacs.org

Functional Materials: The ability of pyridine-pyrazolyl ligands to form complexes with interesting magnetic and optical properties is another major research trajectory.

Spin-Crossover (SCO) Materials: The broader family of 2,6-bis(pyrazolyl)pyridine ligands is well-known for forming iron(II) complexes that exhibit spin-crossover behavior. researchgate.netresearchgate.netacs.org This phenomenon, where the spin state of the metal ion changes in response to external stimuli like temperature or light, is a key property for developing molecular switches and memory devices. researchgate.net

Luminescent Materials: Nitrogen-donor ligands are widely used to create luminescent metal complexes for applications in optical materials and sensors. alfachemic.comnih.gov The photophysical properties of metal complexes can be finely tuned by modifying the ligand structure. mdpi.comnih.gov For instance, related iridium(III) complexes have been investigated for their unique photophysical characteristics and potential as photocatalysts for hydrogen evolution, suggesting a viable research path for complexes of this compound. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H9N5 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

2,6-bis(1H-pyrazol-5-yl)pyridine |

InChI |

InChI=1S/C11H9N5/c1-2-8(10-4-6-12-15-10)14-9(3-1)11-5-7-13-16-11/h1-7H,(H,12,15)(H,13,16) |

InChI Key |

WEHSLQMKHNECMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=NN2)C3=CC=NN3 |

Synonyms |

2,6-bis(pyrazol-3-yl)pyridine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,6 Di 1h Pyrazol 3 Yl Pyridine

Established Synthetic Pathways for the Core 2,6-Di(1H-pyrazol-3-yl)pyridine Ligand

The synthesis of the parent this compound ligand is a well-established process, primarily achieved through multi-step reaction sequences. These methods provide a reliable foundation for accessing the core structure, which can then be further modified.

Multi-Step Synthesis Approaches

The construction of the this compound core typically involves the formation of the pyrazole (B372694) rings onto a pre-existing pyridine (B92270) backbone. rsc.orgchemicalbook.commdpi.com A common strategy begins with a 2,6-disubstituted pyridine, such as 2,6-pyridinedicarboxylic acid or its derivatives. For instance, 2,6-pyridinedicarbonyl dichloride can be reacted with diazomethane (B1218177) to form a bis(diazoaceto)pyridine intermediate. Subsequent treatment of this intermediate with a hydrohalic acid, followed by cyclization with hydrazine (B178648), yields the desired this compound.

Another established route utilizes a Knoevenagel condensation. whiterose.ac.uk This method involves the reaction of 2,6-pyridinedicarboxaldehyde (B58191) with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a base. The resulting intermediate is then treated with hydrazine to form the pyrazole rings.

A recently outlined procedure for the synthesis of a related derivative, 2,6-di(5-amino-1H-pyrazol-3-yl)pyridine, employs a Knoevenagel condensation where deprotonated acetonitrile (B52724) attacks the carbonyl carbons of 2,6-pyridinedicarboxylic methyl ester. whiterose.ac.uk The resulting 2,6-di-(3-oxo-3-propanenitrile)pyridine intermediate then reacts with hydrazine to form the pyrazolyl rings with amino groups at the C5 position. whiterose.ac.uk

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The choice of solvent, temperature, and catalyst can significantly impact the efficiency of the synthesis. For example, in the synthesis of 2-(1H-pyrazol-3-yl)pyridine, reacting the precursor with hydrazine hydrate (B1144303) in ethanol (B145695) at 60°C for 30 minutes has been shown to produce a high yield of 97.3%. chemicalbook.com

For palladium-catalyzed C-H arylation reactions of pyridines, the selection of the appropriate phosphine (B1218219) ligand is critical for achieving high yields. beilstein-journals.org Similarly, in the synthesis of 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine, using a THP-protected 2,6-dibromo-4-hydroxypyridine was attempted to improve yields, although this led to the displacement of the protecting group. proquest.com

Strategies for Substituent Introduction and Ligand Functionalization

The versatility of the this compound scaffold lies in the ability to introduce a wide array of functional groups at various positions on both the pyrazole and pyridine rings. These modifications allow for the systematic tuning of the ligand's steric and electronic properties.

Modification at the Pyrazole Ring Positions

The pyrazole rings offer multiple sites for functionalization, enabling the introduction of diverse substituents that can influence the ligand's coordination behavior and the properties of its metal complexes.

Table 1: Examples of Substituents Introduced at the Pyrazole Ring Positions

| Position | Substituent | Precursor/Reagent | Reference |

| 1-alkyl | Alkyl groups | Alkyl halides | nih.gov |

| 5-methyl | Methyl group | 2,6-di(5-methyl-1H-pyrazol-3-yl)pyridine | rsc.org |

| 5-phenyl | Phenyl group | 2,6-di(5-phenyl-1H-pyrazol-3-yl)pyridine | rsc.org |

| 5-isopropyl | Isopropyl group | Not specified | nih.gov |

| 5-amino | Amino group | 2,6-di(5-amino-1H-pyrazol-3-yl)pyridine | whiterose.ac.uk |

| 5-trifluoromethyl | Trifluoromethyl group | 4-bromo-5-(trifluoromethyl)pyrazoles | mdpi.com |

| 4-alkyl | Alkyl groups | Not specified | nih.gov |

| 4-alkynyl | Alkynyl groups | Terminal silylacetylenes | nih.gov |

1-Alkyl and 1-Aryl Substitution: The nitrogen at the 1-position of the pyrazole ring can be readily alkylated or arylated. For instance, N-phenyl groups bearing ortho-dichloro functionalities have been introduced. mdpi.com

5-Position Substitution: A variety of substituents have been introduced at the 5-position of the pyrazole rings. These include methyl and phenyl groups, which have been incorporated into the ligand scaffold. rsc.org The synthesis of 2,6-di(5-amino-1H-pyrazol-3-yl)pyridine has also been reported. whiterose.ac.uk Furthermore, trifluoromethyl groups can be introduced, although this can make subsequent reactions like Sonogashira cross-coupling more challenging. mdpi.com

4-Position Substitution: The 4-position of the pyrazole ring can also be functionalized. For example, rhodium-catalyzed reactions with terminal silylacetylenes can introduce alkynyl groups. nih.gov

Modification at the Pyridine Ring Positions

Functionalization of the central pyridine ring, particularly at the 4-position, provides another avenue for modifying the ligand's properties.

4-Position Functionalization: The introduction of substituents at the 4-position of the pyridine ring is a common strategy. This can be achieved through various methods, including the use of starting materials like 4-chloropyridine. whiterose.ac.uk The synthesis of ligands with a 4-alkyldisulfanyl group has been accomplished through the alkylation of 4-mercapto-2,6-bis(pyrazol-1-yl)pyridine. nih.gov Direct C-H arylation of the pyridine ring at the 3- and 4-positions has also been demonstrated, with regioselectivity influenced by the electronic character of the C-H bonds and the presence of directing groups. nih.gov For instance, 3-substituted pyridines tend to undergo C4-arylation. nih.gov The use of n-butylsodium has been shown to enable the generation of 4-sodiopyridine, which can then undergo alkylation or Negishi cross-coupling reactions. chemrxiv.org

Synthesis of π-Extended Conjugated Systems

Extending the π-conjugation of the this compound system can lead to materials with interesting photophysical properties. A series of donor-π-acceptor type 2,6-bis(pyrazolyl)pyridine derivatives have been synthesized via the Horner-Wadsworth-Emmons reaction. acs.org This approach involves reacting a common phosphonate (B1237965) precursor with various donor aromatic aldehydes to create extended conjugated systems. acs.org These "push-pull" molecules exhibit intraligand charge-transfer bands in their absorption spectra. acs.org

Stereochemical and Tautomeric Considerations in Ligand Synthesis

Pyrazole Ring Tautomerism (1H- vs. 2H-)

The pyrazole ring in this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The two primary tautomers are the 1H- and 2H-forms. In the context of 3(5)-substituted pyrazoles, this is a well-documented phenomenon. mdpi.com The position of the equilibrium between these tautomers can be influenced by several factors, including the nature of the substituents on the pyrazole ring, the solvent, and temperature. mdpi.com

For unsubstituted pyrazole, the 1H- and 2H-tautomers are equivalent due to symmetry. However, in 3-substituted pyrazoles, such as in the case of this compound, the two tautomeric forms are distinct and can exhibit different chemical and physical properties. The nomenclature can sometimes be ambiguous, with 3-substituted and 5-substituted pyrazoles representing the same compound due to tautomerism. mdpi.com

In the solid state, one tautomer is often favored. For instance, in N-substituted pyrazolones, which are related structures, X-ray crystal structures have shown the predominance of specific tautomeric forms. mdpi.comresearchgate.net In solution, a dynamic equilibrium between the tautomers often exists. The stability of each tautomer can be influenced by intramolecular hydrogen bonding and interactions with the solvent. mdpi.com For example, in some 3(5)-disubstituted-1H-pyrazoles, one tautomer may be stabilized by an intramolecular hydrogen bond between the pyrazole N-H and a substituent. mdpi.com

The general tautomeric equilibrium for a 3(5)-substituted pyrazole is shown below:

Figure 1: General tautomeric equilibrium in a 3(5)-substituted pyrazole.

Conformational Analysis of Derivatized Ligands

The conformation of this compound and its derivatives is crucial for their coordination properties. The free ligand can adopt various conformations due to the rotation around the single bonds connecting the pyridine and pyrazole rings. In the solid state, the conformation is often influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding.

X-ray crystal structure analysis of related compounds provides insight into the preferred conformations. For example, in the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring. core.ac.uknih.govresearchgate.net This perpendicular arrangement minimizes steric hindrance between the rings.

Upon complexation with a metal ion, the ligand is forced into a more rigid conformation. In iron(II) complexes of N,N'-disubstituted 2,6-bis(pyrazol-3-yl)pyridine, the ligand coordinates to the metal in a meridional fashion, creating a pseudo-octahedral geometry around the iron center. mdpi.com The conformation of the ligand is significantly influenced by the substituents on the pyrazole rings. For instance, bulky substituents can lead to distortions in the coordination geometry. mdpi.com

The formation of coordination polymers with 2,6-bis(pyrazol-3-yl)pyridines also demonstrates the conformational flexibility of these ligands. mdpi.com In these structures, the ligand can act as a bridge between metal centers, leading to extended one-, two-, or three-dimensional networks. mdpi.com The final structure is dependent on the specific ligand, the metal ion, and the reaction conditions.

The table below summarizes key conformational data for some 2,6-di(pyrazolyl)pyridine derivatives.

| Compound | Dihedral Angle (Pyridine-Pyrazole) | Key Conformational Features | Reference(s) |

| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | ~90° | Pyrazolyl rings are nearly perpendicular to the pyridine ring. | core.ac.uknih.govresearchgate.net |

| Fe(L)₂₂ (L = 2,6-bis(5-tert-butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-3-yl)pyridine) | Varies with solvatomorph | Ligand coordinates in a meridional fashion; conformation influenced by solvent and counter-ions. | mdpi.com |

| Coordination polymers of 2,6-bis(pyrazol-3-yl)pyridines | Dependent on structure | Ligand acts as a bridging unit, leading to extended network structures. | mdpi.com |

Coordination Chemistry of 2,6 Di 1h Pyrazol 3 Yl Pyridine Ligands

Fundamental Coordination Modes and Geometries

The unique structural arrangement of 2,6-di(1H-pyrazol-3-yl)pyridine (often abbreviated as bispzHpy or bppyH2) dictates its interaction with metal ions, leading to predictable yet versatile coordination chemistry.

Tridentate N,N,N-Coordination Characteristics

This compound functions as a classic tridentate, or "pincer," N,N,N-donor ligand. mdpi.comnih.gov It coordinates to a metal center using the nitrogen atom of the central pyridine (B92270) ring and one nitrogen atom from each of the two flanking pyrazole (B372694) rings. This N,N,N-chelation forms two stable five-membered rings with the metal ion, a motif that is common in coordination chemistry and provides significant thermodynamic stability to the resulting complexes. Unlike its isomer 2,6-bis(pyrazol-1-yl)pyridine, where the pyrazole rings are linked via a C-N bond, the C-C linkage in this compound places the coordinating pyrazole nitrogens adjacent to the protic N-H groups. mdpi.com

Influence of Ligand Planarity and Flexibility on Metal Coordination

The ligand framework is noted for being generally coplanar, a feature it shares with the well-known 2,2':6',2''-terpyridine (terpy) ligand. mdpi.comacs.org This planarity encourages the formation of pseudo-octahedral geometries when two ligands coordinate to a single metal center, as seen in [M(bispzHpy)₂]ⁿ⁺ type complexes, or distorted octahedral geometries in mononuclear complexes with one ligand and other co-ligands. rsc.orgresearchgate.net

A key feature influencing its coordination is the presence of the N-H protons on the pyrazole rings. mdpi.comnih.gov This introduces several elements of flexibility:

Tautomerism: In solution, the 2,6-di(pyrazol-3-yl)pyridine framework can exist as a mixture of tautomers, which can complicate its NMR spectroscopy but also offers different binding possibilities. mdpi.com

Formation and Characterization of Transition Metal Complexes

The versatile binding modes of this compound and its derivatives allow for the synthesis of a variety of complexes with first- and second-row transition metals.

Iron(II) and Iron(III) Complexes: Synthesis and Redox Behavior

The coordination chemistry of this ligand with iron has been explored, revealing stable complexes in both the +2 and +3 oxidation states with demonstrable redox activity. A key example is the synthesis of a mononuclear iron(III) complex, [Fe(bppyH₂)Cl₃], by reacting this compound (bppyH₂) with iron(III) chloride. rsc.orgnih.gov This Fe(III) complex can be chemically reduced to the corresponding iron(II) dichloride complex, [Fe(bppyH₂)Cl₂], using reducing agents like cobaltocene (B1669278) or iron powder. rsc.orgnih.gov This transformation is reversible, as the Fe(II) complex can be oxidized back to the Fe(III) state, highlighting a stable and accessible Fe(III)/Fe(II) redox couple. rsc.orgnih.gov This redox switching has been utilized to control the ring-opening polymerization of ε-caprolactone, where the Fe(III) complex is active and the Fe(II) complex is dormant. rsc.org

Complexes with substituted versions of the ligand, such as 2,6-di(5-tertbutylpyrazol-3-yl)pyridine, have also been synthesized. rsc.org The resulting iron(II) complexes were found to be high-spin, a state stabilized by intermolecular hydrogen bonding between the pyrazole N-H groups and counter-anions. rsc.org

| Compound/Complex | Formula | Metal Oxidation State | Key Findings | References |

| Iron(III) Trichloride Complex | [Fe(bppyH₂)Cl₃] | Fe(III) | Synthesized from FeCl₃ and the ligand; acts as a catalyst precursor. | rsc.org, nih.gov |

| Iron(II) Dichloride Complex | [Fe(bppyH₂)Cl₂] | Fe(II) | Formed by reduction of the Fe(III) complex; shows reversible redox behavior. | rsc.org, nih.gov |

| Iron(II) bis-Ligand Complex | Fe(L)₂₂ | Fe(II) | Synthesized with N,N'-disubstituted ligands; exhibits spin-crossover (SCO) behavior in solution. | mdpi.com |

| Iron(II) Substituted Ligand Complexes | [Fe(L)₂]X₂ | Fe(II) | L = derivatives with amino or tert-butyl groups; complexes are high-spin due to H-bonding and steric effects. | rsc.org |

Copper(II) and Zinc(II) Complexes

Complexes of this compound derivatives with copper(II) and zinc(II) have been synthesized and structurally characterized. In a study using the substituted ligand 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine (L), transition metal(II) halogenido complexes were prepared. mdpi.com

The zinc(II) complexes, [ZnCl₂(L)] and [ZnBr₂(L)], were found to possess distorted trigonal pyramidal structures. mdpi.com In other work with different derivatives, zinc(II) has been shown to form six-coordinate complexes with slightly distorted octahedral geometries or five-coordinate complexes with distorted bipyramidal geometries. rsc.org

| Compound/Complex | Formula | Metal Ion | Coordination Geometry | Key Findings | References |

| Zinc Chloride Complex | [ZnCl₂(L)] | Zn(II) | Distorted Trigonal Pyramidal | L = 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. | mdpi.com |

| Zinc Bromide Complex | [ZnBr₂(L)] | Zn(II) | Distorted Trigonal Pyramidal | L = 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. | mdpi.com |

| Copper Chloride Complex | [CuCl₂(L)] | Cu(II) | Square Pyramidal | Exhibits Jahn-Teller distortion; L = 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. | mdpi.com |

| Copper THF Complex | CuCl(L)(thf) | Cu(II) | Square Pyramidal | Exhibits Jahn-Teller distortion; L = 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. | mdpi.com |

Ruthenium(II) and Osmium(II) Complexes

The coordination of this compound and its derivatives extends to heavier transition metals like ruthenium and osmium. A series of cationic ruthenium(II) complexes bearing a 2,6-bis(1-R-5-methyl-pyrazol-3-yl)pyridine ligand have been synthesized. rsc.org The complex [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl (where L1 has R=H) was characterized by single-crystal X-ray diffraction, confirming the tridentate N,N,N-coordination of the pyrazole-pyridine-pyrazole ligand. rsc.org Research has also shown that ruthenium(II) complexes with the tBu-substituted ligand can undergo reversible deprotonation of one of the pyrazole arms. nih.gov

Osmium(II) complexes have also been prepared. The reaction of 2,6-di(5-trifluoromethylpyrazol-3-yl)pyridine, (pz₂py)H₂, with Os₃(CO)₁₂ yielded the mononuclear Os(II) complex [Os(pz₂py)(CO)₂(H₂O)]. researchgate.net This demonstrates that the deprotonated dianionic form of the ligand can effectively stabilize Os(II) centers, opening avenues for developing new phosphorescent materials. researchgate.net

| Compound/Complex | Formula | Metal Ion | Key Features | References |

| Ruthenium(II) Chloride Complex | [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl | Ru(II) | L1 = 2,6-bis(5-methyl-pyrazol-3-yl)pyridine; distorted octahedral geometry. | rsc.org |

| Osmium(II) Carbonyl Complex | [Os(pz₂py)(CO)₂(H₂O)] | Os(II) | (pz₂py)²⁻ is the dianionic form of 2,6-di(5-trifluoromethylpyrazol-3-yl)pyridine. | researchgate.net |

| Ruthenium(II) Pyrazole-Pyrazolato Complex | [Ru(tBuLH)(PPh₃)₂Cl] | Ru(II) | Formed by reversible deprotonation of one pyrazole N-H group. | nih.gov |

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | This compound |

| bispzHpy | 2,6-bis(1H-pyrazol-3-yl)pyridine |

| bppyH₂ | This compound |

| [Fe(bppyH₂)Cl₃] | Trichloro(this compound)iron(III) |

| [Fe(bppyH₂)Cl₂] | Dichloro(this compound)iron(II) |

| [ZnCl₂(L)] | Dichloro(2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine)zinc(II) |

| [ZnBr₂(L)] | Dibromo(2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine)zinc(II) |

| [CuCl₂(L)] | Dichloro(2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine)copper(II) |

| CuCl(L)(thf) | Chloro(2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine)(tetrahydrofuran)copper(II) hexafluorophosphate |

| [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl | Chloro(2,6-bis(5-methyl-pyrazol-3-yl)pyridine)bis(triphenylphosphine)ruthenium(II) chloride |

| [Os(pz₂py)(CO)₂(H₂O)] | Aqua-dicarbonyl(2,6-di(5-trifluoromethylpyrazol-3-yl)pyridinato)osmium(II) |

| Cobaltocene | Bis(η⁵-cyclopentadienyl)cobalt(II) |

| ε-caprolactone | ε-caprolactone |

| terpy | 2,2':6',2''-terpyridine |

| 2,6-bis(pyrazol-1-yl)pyridine | 2,6-bis(pyrazol-1-yl)pyridine |

Other d-block Metal Complexes

The versatile tridentate ligand this compound (DPP) and its derivatives form stable complexes with a variety of d-block metals beyond those extensively studied for properties like spin crossover. These include metals such as zinc(II), cadmium(II), copper(I), copper(II), and ruthenium(II). The coordination geometry of these complexes is significantly influenced by the metal ion, the substituents on the DPP ligand, and the co-ligands present.

Zinc(II) Complexes: Zinc(II) complexes of DPP derivatives have been synthesized and structurally characterized. For instance, dichlorido(2,6-dipyrazol-1-ylpyridine)zinc(II) features a zinc(II) ion in a distorted trigonal-bipyramidal coordination environment. nih.gov The Zn-N bond lengths range from 2.1397(16) to 2.2117(17) Å, and the Zn-Cl bond lengths are 2.2470(6) and 2.2564(6) Å. nih.gov In other examples, zinc complexes with DPP derivatives and various dicarboxylate co-ligands exhibit either six-coordinate distorted octahedral or five-coordinate distorted trigonal bipyramidal geometries. rsc.org The specific geometry is dependent on the nature of the auxiliary dicarboxylate ligand. rsc.org

Copper(I) and Copper(II) Complexes: Copper complexes of DPP and its analogues have been reported with both Cu(I) and Cu(II) oxidation states. A tetranuclear copper(I) complex, bis[2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine]di-μ3-iodido-diiodidotetracopper(I), shows two distinct copper(I) centers, each with a tetrahedral geometry, coordinated by two iodine atoms and two nitrogen atoms from the ligand. nih.gov

Copper(II) complexes with the general formula [Cu(dPzPy)X2] (where X = Br, Cl) have been synthesized. The single-crystal X-ray structure of the bromide complex reveals a five-coordinate geometry that is intermediate between a trigonal-bipyramid and a square-pyramid. researchgate.net In the case of Cu(dPzPy)2(SiF6)0.5(MeOH)3, the copper(II) ion is in a Jahn-Teller distorted octahedral N6 environment with two tridentate ligands oriented meridionally. researchgate.net Dinuclear and tetranuclear copper(II) complexes constructed from 2-(1H-pyrazol-3-yl)pyridine have also been characterized, where the deprotonated ligand bridges two copper centers. researchgate.net

Ruthenium(II) Complexes: A range of ruthenium(II) complexes incorporating DPP and its derivatives have been prepared, often for their catalytic potential. researchgate.netrsc.orgresearchgate.net These complexes typically feature a ruthenium center coordinated to the tridentate DPP ligand and other ancillary ligands like phosphines or chlorides. researchgate.netrsc.org For example, cationic ruthenium(II) complexes of the type [RuHL(PAr3)2]Cl have been synthesized and characterized, with one example identified by X-ray crystallography. researchgate.net The coordination of DPP to ruthenium(II) has been shown to be a viable strategy for developing catalysts for processes like transfer hydrogenation. researchgate.netrsc.org

Table 1: Selected Structural Data for d-block Metal Complexes with this compound Derivatives

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [ZnCl2(C11H9N5)] | Zn(II) | Distorted trigonal-bipyramidal | Zn-N: 2.1397(16) - 2.2117(17) | nih.gov |

| Zn-Cl: 2.2470(6), 2.2564(6) | ||||

| [Cu(C11H9N5)Br2] | Cu(II) | Intermediate trigonal-bipyramidal/square-pyramidal | - | researchgate.net |

| Cu(dPzPy)2(SiF6)0.5(MeOH)3 | Cu(II) | Jahn-Teller distorted octahedral | - | researchgate.net |

| [Cu4I4(C15H17N5)2] | Cu(I) | Tetrahedral | - | nih.gov |

| [RuHL(PPh3)2]Cl | Ru(II) | - | - | researchgate.net |

Data is not always available for all complexes in the literature.

Coordination with f-block Elements: Lanthanides and Actinides

The coordination chemistry of this compound and its derivatives extends to the f-block elements, encompassing both lanthanides and actinides. The unique electronic and steric properties of the DPP ligand framework make it a promising candidate for the selective complexation and separation of these elements, which is a significant challenge in nuclear fuel reprocessing and rare-earth element purification.

Ligand Design for Selective f-Element Complexation

The design of DPP-based ligands for selective f-element complexation often involves the introduction of specific functional groups onto the pyrazole or pyridine rings. These modifications can influence the ligand's electronic properties, steric bulk, and solubility, thereby tuning its binding affinity and selectivity for particular lanthanide or actinide ions. nih.govrsc.orgnih.gov

One successful strategy involves the incorporation of bulky aliphatic side chains, such as tert-butyl or neopentyl groups, onto the pyrazole rings. nih.govresearchgate.netresearchgate.net These bulky substituents can enhance the lipophilicity of the ligand, making it more suitable for liquid-liquid extraction processes used in separations. researchgate.net Furthermore, the steric hindrance introduced by these groups can lead to differences in the stability of the resulting complexes with different f-block ions, which vary in size across the series (lanthanide and actinide contraction). nih.govresearchgate.net For example, the ligand 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP) has shown remarkable efficiency in separating Am(III) from Eu(III), with a separation factor of approximately 100. researchgate.net

Time-resolved laser fluorescence spectroscopy (TRLFS) studies on the complexation of Cm(III) and Eu(III) with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) revealed the formation of different species for each metal ion. nih.gov While Cm(III) formed complexes with one, two, and three ligands, Eu(III) only formed 1:1 and 1:2 complexes, indicating a more favorable complexation for the actinide. nih.gov This difference in complex stoichiometry is a key factor in the observed selectivity.

Structural Aspects of Lanthanide and Actinide Complexes

The solid-state structures of lanthanide and actinide complexes with DPP-type ligands provide valuable insights into the coordination environment and bonding. Solid-state compounds of the type [Ln(C5-BPP)(NO3)3(DMF)], where Ln = Sm(III) or Eu(III), have been synthesized and characterized. researchgate.net In these complexes, the lanthanide ion is coordinated to the tridentate DPP ligand, three nitrate (B79036) anions, and a dimethylformamide (DMF) molecule. The Eu-N bond lengths in the Eu(III) complex fall within the typical range observed for other europium-nitrate complexes with neutral polydentate pyrazolyl-containing ligands. researchgate.net

Spectroscopic studies, including NMR, have been employed to probe the nature of the metal-ligand bond in these f-element complexes. nih.gov For instance, 15N NMR data for Am(III) and Ln(III) complexes with C4-BPP showed a significantly larger chemical shift for the coordinating nitrogen atoms in the Am(III) complex compared to the Ln(III) complexes. nih.gov This has been interpreted as indicating a greater degree of covalency in the Am(III)-N bond. nih.gov

The coordination chemistry of actinides with related pyrazole-based ligands, such as the hydridotris(1-pyrazolyl)borato (Tp) ligand, has also been extensively studied. d-nb.info These studies have revealed isostructural compounds for a series of trivalent actinides (U, Np, Pu, Am, Cm), where the central actinide ion is nine-coordinate, bound to the nine nitrogen atoms of three Tp ligands in a tri-capped trigonal prismatic geometry. d-nb.info These findings contribute to a broader understanding of actinide coordination and bonding. d-nb.info

Structural Elucidation of Metal Complexes

Single-Crystal X-ray Diffraction Analysis of Coordination Environments

Single-crystal X-ray diffraction (SC-XRD) allows for the accurate measurement of bond lengths, bond angles, and coordination geometries in the solid state. uol.de This technique has been instrumental in characterizing a wide array of DPP-metal complexes. nih.govnih.govrsc.orgnih.govacs.orgacs.org

For example, SC-XRD analysis of iron(II) complexes with DPP derivatives has been used to study the changes in the Fe-N bond lengths that occur during spin-crossover transitions. acs.org In the low-spin state, the Fe-N distances are shorter than in the high-spin state, and SC-XRD measurements at different temperatures can precisely quantify this change. acs.org The crystal structure of Fe(bpCOOEt2p)22·MeNO2 was determined at 120 K, 300 K, and 400 K, revealing the temperature-dependent structural changes associated with the spin transition. acs.org

In the case of zinc(II) complexes, SC-XRD confirmed a distorted trigonal-bipyramidal geometry for [ZnCl2(C11H9N5)]. nih.gov For copper(II) complexes, the technique has revealed diverse coordination environments, including five-coordinate geometries intermediate between trigonal-bipyramidal and square-pyramidal, as well as Jahn-Teller distorted octahedral geometries. researchgate.net The structural analysis of lanthanide and actinide complexes with DPP derivatives has also relied heavily on SC-XRD to determine their coordination numbers and geometries, which is essential for understanding their selective complexation behavior. nih.govresearchgate.net

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the primary coordination sphere of the metal ion, the arrangement of molecules in the crystal lattice is governed by weaker intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.orgnih.govacs.orgacs.org These interactions can significantly influence the bulk properties of the material, including, in some cases, the nature of spin-crossover behavior in iron(II) complexes. nih.gov

Hydrogen Bonding: In DPP complexes where the pyrazole N-H protons are present, hydrogen bonding is a common and important intermolecular interaction. rsc.orgwhiterose.ac.uk These hydrogen bonds can occur between the N-H group of the ligand and anions or solvent molecules present in the crystal lattice. For instance, in iron(II) complexes of DPP derivatives with hydrogen-bonding substituents, extensive hydrogen-bonding networks have been observed, leading to the formation of one-dimensional ladder structures or even complex helical networks. rsc.org In the crystal structure of [Cu(C11H9N5)Br2], molecules are linked into a two-dimensional network through N-H···Br hydrogen bonds. researchgate.net

Table 2: Crystallographic Data and Intermolecular Interactions for Selected this compound Complexes

| Complex | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| Fe(bpCOOEt2p)22·MeNO2 | Monoclinic | P21/c | CO···π, CH···π | acs.org |

| [ZnCl2(C11H9N5)] | - | - | π-π stacking | nih.gov |

| [Cu(C11H9N5)Br2] | - | C2 | N-H···Br hydrogen bonds | researchgate.net |

| Functionalized DPP Ligand (L2) | - | - | C-H···N hydrogen bonds, π-π stacking | nih.gov |

Detailed crystallographic parameters such as unit cell dimensions and space groups are often reported in the primary literature but are summarized here for illustrative purposes.

Advanced Studies on Magnetic Properties in Metal Complexes

The unique structural features of this compound (3-bpp) and its isomer 2,6-di(1H-pyrazol-1-yl)pyridine (1-bpp) have led to extensive investigations into the magnetic properties of their metal complexes. These ligands can create a coordination environment around a metal ion that is sensitive to external stimuli, making them ideal candidates for the development of molecular switches and magnetic materials.

Spin Crossover (SCO) Phenomena in Iron(II) Complexes

Iron(II) complexes with this compound and its derivatives are well-known for exhibiting spin crossover (SCO) behavior. nih.govmdpi.com This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by changes in temperature, pressure, or by light irradiation. uoa.grnih.gov The moderate ligand field strength provided by these ligands facilitates this spin transition in their iron(II) complexes. nih.gov

For instance, the complex Fe(bpp)₂₂ (where bpp = 2,6-di(1H-pyrazol-1-yl)pyridine) exhibits a thermal SCO near 180 K with a hysteresis of approximately 16 K. mdpi.com Another example, [Fe(L¹H)₂][BF₄]₂ (where L¹H = 2,6-dipyrazol-1-ylpyridine), shows an abrupt spin-state transition. worktribe.comrsc.org The nature of the SCO can range from gradual to abrupt and can even be stepwise. For example, a supramolecular iron(II) complex with a functionalized 2,6-di(1H-pyrazol-1-yl)pyridine ligand displayed a stepwise SCO with two distinct midpoints at 313 K and 321 K, followed by an abrupt transition. acs.org

The SCO properties can be finely tuned through chemical modifications of the ligand, offering a pathway to design materials with specific switching characteristics for potential applications in molecular-scale switching and memory devices. nih.govmdpi.com

| Complex | Transition Temperature (T1/2) | Hysteresis (ΔT) | Nature of Transition | Reference |

|---|---|---|---|---|

| Fe(bpp)₂₂ | ~180 K | ~16 K | Thermal SCO | mdpi.com |

| [Fe(L¹H)₂][BF₄]₂ | - | - | Abrupt | worktribe.comrsc.org |

| [Fe(L²H)₂][BF₄]₂ (solvent-free) | 223 K | 3-5 K | Abrupt | worktribe.comrsc.org |

| [Fe(L²H)₂][ClO₄]₂ (solvent-free) | 208 K | 3-5 K | Abrupt | worktribe.comrsc.org |

| [Fe(L²H)₂][BF₄]₂·3CH₃NO₂ | 198 K | - | Abrupt | worktribe.comrsc.org |

| Complex 1 | 254 K | - | Gradual | acs.org |

| Complex 2 | 313 K and 321 K | - | Stepwise, then abrupt | acs.org |

Modulation of Spin State by Substituents, Anions, and Solvent Interactions

The spin state of iron(II) complexes with 2,6-di(pyrazol-3-yl)pyridine ligands is highly sensitive to various factors, including the electronic and steric properties of substituents on the ligand, the nature of the counter-anion, and the presence of solvent molecules in the crystal lattice.

Substituent Effects: The introduction of substituents onto the pyridine or pyrazole rings can significantly alter the ligand field strength and, consequently, the spin state of the iron(II) center. mdpi.com Electron-withdrawing groups on the 4-position of the pyridine ring tend to stabilize the low-spin state. whiterose.ac.uk Conversely, bulky substituents near the metal-ligand bonds generally favor the high-spin state. whiterose.ac.uk For example, in a series of N,N'-disubstituted 2,6-bis(pyrazol-3-yl)pyridines, the electronic and steric properties of substituents on the 2,6-dibromophenyl group were shown to influence the SCO behavior. mdpi.com The conformation of substituents can also play a crucial role; for instance, the orientation of alkylsulfanyl groups in 4-alkylsulfanyl-2,6-di{pyrazol-1-yl}pyridine complexes was found to significantly affect the SCO equilibrium temperature in solution. whiterose.ac.ukrsc.org

Anion and Solvent Effects: The nature of the counter-anion and the presence of solvent molecules can have a profound impact on the crystal packing and intermolecular interactions, which in turn influences the SCO properties. For example, the solvent-free complexes [Fe(L²H)₂][BF₄]₂ and [Fe(L²H)₂][ClO₄]₂ exhibit abrupt spin transitions at different temperatures (223 K and 208 K, respectively), highlighting the role of the anion. worktribe.comrsc.org Furthermore, a solvated version of the former, [Fe(L²H)₂][BF₄]₂·3CH₃NO₂, shows an even lower transition temperature of 198 K. worktribe.comrsc.org In another study, three different solvatomorphs of a new iron(II) complex with an N,N'-disubstituted 2,6-bis(pyrazol-3-yl)pyridine ligand were identified, with the metal ion trapped in different spin states depending on the crystallization conditions. mdpi.com

| Complex | Anion (X⁻) | Solvent | Transition Temperature (T1/2) | Reference |

|---|---|---|---|---|

| [Fe(L²H)₂][BF₄]₂ | BF₄⁻ | None (solvent-free) | 223 K | worktribe.comrsc.org |

| [Fe(L²H)₂][ClO₄]₂ | ClO₄⁻ | None (solvent-free) | 208 K | worktribe.comrsc.org |

| [Fe(L²H)₂][BF₄]₂·3CH₃NO₂ | BF₄⁻ | Nitromethane | 198 K | worktribe.comrsc.org |

Photomagnetic Effects and Light-Induced Spin-State Transitions

Certain spin crossover complexes, including those with 2,6-di(pyrazol-1-yl)pyridine derivatives, can exhibit photomagnetic effects. The most notable of these is the Light-Induced Excited Spin-State Trapping (LIESST) effect. uoa.gr This phenomenon allows for the switching of the complex from a low-spin to a high-spin state upon irradiation with light of a specific wavelength at low temperatures. uoa.grnih.gov This photo-induced high-spin state can be long-lived, effectively creating a magnetic material from a non-magnetic one. uoa.grnih.gov

While the LIESST effect has been extensively studied in various SCO compounds, research on this phenomenon in complexes of this compound is an active area. The ability to control the magnetic properties of these materials with light opens up possibilities for their use in data storage and optical switching devices. uoa.gr The structural reorganization that traps the photo-induced electronic state has been shown to occur in two sequential steps: an initial elongation of the molecule followed by a bending motion. nih.gov

Single-Molecule Magnetism (SMM) and Single-Ion Magnetism (SIM) Research

Beyond spin crossover, complexes of 2,6-di(pyrazol-1-yl)pyridine and its derivatives are being explored for their potential as single-molecule magnets (SMMs) and single-ion magnets (SIMs). mdpi.com These materials are individual molecules that can exhibit slow relaxation of their magnetization, essentially behaving as tiny magnets. ua.ptmanchester.ac.uknju.edu.cnresearchgate.netnih.gov This property arises from a combination of a high-spin ground state and significant magnetic anisotropy. manchester.ac.uk

The versatility of the 2,6-di(pyrazol-1-yl)pyridine ligand family allows for the design of complexes with specific electronic and geometric structures that can favor SMM or SIM behavior. mdpi.com Research in this area focuses on understanding the factors that govern the magnetic anisotropy and the dynamics of magnetization reversal in these molecular systems. ua.ptmanchester.ac.uk The ultimate goal is to create SMMs and SIMs that can function at higher temperatures, which is a key requirement for their potential application in high-density data storage, quantum computing, and spintronics. mdpi.comnju.edu.cnnih.gov

Advanced Spectroscopic and Computational Characterization of 2,6 Di 1h Pyrazol 3 Yl Pyridine and Its Complexes

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural characteristics of 2,6-di(1H-pyrazol-3-yl)pyridine and its complexes. The vibrational modes of the ligand are sensitive to its conformation and coordination to a metal center.

In the IR spectra of 3-bpp and its derivatives, characteristic bands corresponding to the stretching and bending vibrations of the pyridine (B92270) and pyrazole (B372694) rings are observed. For instance, in a study of copper(I) complexes with 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, the coordination of the ligand to the metal center was confirmed by shifts in the vibrational frequencies of the ligand. nih.gov Similarly, IR spectroscopy has been used to characterize zinc complexes of 2,6-di(3-pyrazolyl)pyridine, providing evidence of ligand coordination. rsc.org

Raman spectroscopy offers complementary information. For the related compound 2-(1H-pyrazol-3-yl)pyridine, both FTIR and FT-Raman spectra have been reported, aiding in the complete vibrational assignment. nih.gov In studies of silver(I) perchlorate (B79767) complexes with pyridine, correlation analysis combined with IR and low-temperature Raman studies allowed for the assignment of all perchlorate and pyridine vibrational modes. mdpi.com This level of detailed analysis is crucial for understanding the subtle structural changes that occur upon complexation.

Table 1: Selected Vibrational Frequencies for this compound and Related Compounds

| Compound | Technique | Key Vibrational Bands (cm⁻¹) | Reference |

| 2-(1H-Pyrazol-3-yl)pyridine | FTIR (KBr) | Not specified | nih.gov |

| 2-(1H-Pyrazol-3-yl)pyridine | FT-Raman | Not specified | nih.gov |

| [Ag(py)₂ClO₄]·0.5py | IR, Raman | Not specified | mdpi.com |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy provides critical insights into the photophysical properties of this compound and its complexes, revealing details about electronic transitions and excited-state behavior.

The UV-Vis absorption spectra of 3-bpp and its derivatives are typically characterized by intense absorption bands in the ultraviolet region. These bands are assigned to π→π* transitions localized on the pyridine and pyrazole rings. For example, the electronic spectrum of a Pd(II) complex with 2,6-bis(pyrazol-1-yl)pyridine (a constitutional isomer of 3-bpp) showed intraligand π→π* transitions in the 250–300 nm range. nih.gov In silver(I) complexes of 2',6'-difluoro-2,3'-bipyridine, the observed emission is attributed to ligand-centered π–π* transitions with a minor contribution from metal-to-ligand charge transfer. nih.gov

Upon coordination to a metal ion, new absorption bands often appear at lower energies (longer wavelengths) in the visible region of the spectrum. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-based π*-orbital.

Rhenium(I) complexes of 2,6-bis(pyrazol-1-yl)pyridine exhibit characteristic Re(I) MLCT absorption bands. nih.gov Similarly, platinum(II) complexes with the same ligand show distinct MLCT bands. nih.gov In ruthenium(II) sensitizers incorporating a 2,6-bis(pyrazol-1-yl)isonicotinic acid ligand, intense MLCT bands extending up to 610 nm have been observed. nih.gov The energy and intensity of these MLCT bands are sensitive to the nature of the metal, its oxidation state, and the specific substituents on the ligand, making them a valuable probe of the electronic structure of the complex.

The emission properties of this compound and its complexes, particularly their fluorescence and phosphorescence, can be significantly influenced by the solvent environment. Time-resolved laser fluorescence spectroscopy (TRLFS) studies on europium(III) and curium(III) complexes with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine have demonstrated the effect of the solvent on the emission spectra and lifetimes. nih.gov For instance, the emission spectrum of a Cm(III) complex in the organic phase showed a maximum at 611.7 nm, confirming the coordination of three ligand molecules. nih.gov In contrast, the aqueous phase emission spectrum revealed maxima at 594 nm and 596.7 nm, attributed to different aqueous species. nih.gov These solvent-dependent shifts, known as solvatochromism, provide information about the polarity of the excited state and the nature of solvent-solute interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound and its complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of the free ligand displays characteristic signals for the protons on the pyridine and pyrazole rings. nih.govrsc.org Upon complexation, these signals can shift significantly due to changes in the electronic environment and magnetic anisotropy induced by the metal center. nih.govmdpi.com For example, ¹H NMR spectra of iron(II) complexes of N,N'-disubstituted 2,6-bis(pyrazol-3-yl)pyridine have been used to confirm complex formation. mdpi.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. nih.govrsc.org The chemical shifts of the carbon atoms in the pyridine and pyrazole rings are sensitive to coordination. For pyridine itself, the ¹³C NMR chemical shifts are approximately 150 ppm for C2, 124 ppm for C3, and 136 ppm for C4. testbook.com Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed for the complete assignment of all proton and carbon signals, especially in complex molecules. d-nb.info

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Nucleus | Solvent | Chemical Shifts (ppm) | Reference |

| 2,6-bis(5-phenyl-1-isopropyl-1H-pyrazol-3-yl)pyridine | ¹H | DMSO-d₆ | 7.90 (br, 3H), 7.56–7.48 (m, 10H), 6.99 (s, 2H), 4.58(m, 2H), 1.47(s, 6H), 1.45 (s, 6H) | nih.gov |

| 2,6-bis(5-phenyl-1-isopropyl-1H-pyrazol-3-yl)pyridine | ¹³C | DMSO-d₆ | 151.8, 150.5, 144.5, 130.6, 129.3, 129.2, 129.0, 125.14, 118.1, 104.8, 50.3, 23.2, 23.1 | nih.gov |

| 2-(1H-Pyrazol-3-yl)pyridine | ¹H | CDCl₃ | 8.66 (d, J=4.8 Hz, 1H), 7.75 (d, J=3.6 Hz, 2H), 7.67 (d, J=2 Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J=2 Hz, 1H) | chemicalbook.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound and its complexes. The molecular ion peak in the mass spectrum provides a direct measure of the compound's molecular mass. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. acs.org For instance, the mass spectrum of 2,6-bis(5-phenyl-1-isopropyl-1H-pyrazol-3-yl)pyridine showed the molecular ion peak (M⁺) at m/z 447. nih.gov

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures. The fragmentation of substituted 1H,6H-pyrano[2,3-c]pyrazol-6-ones, for example, is initiated by the elimination of CO, followed by the loss of a hydrogen atom and subsequent rearrangement. researchgate.net For iron(II) complexes of pyrene-decorated 2,6-bispyrazolylpyridine, ESI-TOF mass spectrometry has been used to confirm the structure, with the isotopic distribution of the most intense peak being compared to simulated patterns. rsc.org

Theoretical and Computational Studies

Theoretical and computational chemistry have proven to be invaluable tools in the comprehensive characterization of this compound (DPP) and its coordination complexes. These methods provide deep insights into the electronic structure, geometry, excited-state properties, and magnetic behavior of these systems, complementing experimental findings and guiding the design of new materials with tailored functionalities.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) has been widely employed to investigate the ground-state electronic structure and to predict the optimized geometries of the free DPP ligand and its metal complexes. These calculations are crucial for understanding the ligand's conformational preferences and the structural changes that occur upon coordination to a metal center.

DFT calculations have shown that the optimized geometries of DPP complexes are in good agreement with experimental data obtained from X-ray crystallography. mdpi.comresearchgate.net For instance, in a study of a rhenium(I) complex, [Re(PyPzH)(CO)3Cl] (where PyPzH is 2-(1H-pyrazol-3-yl)pyridine, a related ligand), the calculated bond lengths and angles were found to be very close to the experimentally determined values. scispace.com The pyridine and pyrazole rings in the coordinated ligand were found to be nearly planar, with only a small deviation, highlighting the rigidity of the ligand framework upon complexation. scispace.com

The electronic structure of DPP is characterized by a delocalized π-system extending over the pyridine and pyrazole rings. DFT calculations reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the ligand's coordinating properties and the electronic spectra of its complexes. In a Re(I) complex of a similar pyridylpyrazole ligand, the HOMO was found to be predominantly located on the dπ-orbitals of the metal center, the chloride, and the carbonyl ligands, while the LUMO was localized on the pyridylpyrazole moiety. scispace.com This distribution is crucial for the observed metal-to-ligand charge transfer (MLCT) transitions.

Interactive Table: Selected Optimized Geometrical Parameters for a Representative DPP-related Complex from DFT Calculations.

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| Re-Cl Bond Length | 2.51 | 2.50 |

| Re-N(pyridine) Bond Length | 2.18 | 2.17 |

| Re-N(pyrazole) Bond Length | 2.19 | 2.16 |

| N(pyridine)-Re-N(pyrazole) Angle | 75.5 | 75.8 |

Note: Data is for the related [Re(PyPzH)(CO)3Cl] complex and is illustrative of the typical agreement between DFT and experimental values. scispace.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. It is extensively used to calculate and interpret the UV-Vis absorption spectra of DPP complexes, providing insights into the nature of the electronic transitions involved.

TD-DFT calculations have been successful in reproducing the experimental absorption spectra of various metal complexes containing DPP or its derivatives. researchgate.net The calculated vertical excitation energies and oscillator strengths generally show good agreement with the experimentally observed absorption maxima and intensities. These calculations allow for the assignment of the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions. scispace.comnih.gov

For example, in a study of luminescent biscyclometalated iridium(III) complexes with related ancillary ligands, TD-DFT calculations accurately predicted the blue-shift of the major absorption bands with changes in the substituents on the ligands. researchgate.net The analysis of the molecular orbitals involved in these transitions confirmed their nature, with the HOMO often localized on the metal and parts of the ligands, and the LUMO centered on the ligand system. This information is critical for understanding the photophysical properties of these complexes and for designing new materials for applications in areas like organic light-emitting diodes (OLEDs).

Interactive Table: Calculated vs. Experimental Absorption Maxima (λmax) for a Representative DPP-related Complex.

| Transition Type | Calculated λmax (nm) | Experimental λmax (nm) |

|---|---|---|

| π → π* | 290 | 292 |

| MLCT | 328 | 331 |

Note: Data is for the related [Re(PyPzH)(CO)3Cl] complex and is illustrative of typical TD-DFT results. scispace.com

Computational Modeling of Spin-State Transitions and Magnetic Exchange Interactions

The ability of DPP to form iron(II) complexes that exhibit spin-crossover (SCO) behavior has prompted significant computational investigation. mdpi.comresearchgate.netmdpi.com These studies aim to understand the factors that govern the transition between the low-spin (LS) and high-spin (HS) states and to predict the transition temperatures. DFT calculations are used to determine the energies of the LS and HS states, with the energy difference being a key parameter in determining the likelihood and nature of the SCO event. nih.govacs.org

Computational models have been developed to rationalize the influence of substituents on the DPP ligand framework on the SCO properties of the resulting iron(II) complexes. For instance, it has been shown that both steric and electronic effects of substituents can significantly alter the ligand field strength and the geometry of the coordination sphere, thereby tuning the spin-state preference of the iron center. mdpi.com

Furthermore, DFT calculations using the broken-symmetry approach have been employed to investigate magnetic exchange interactions in binuclear complexes containing DPP or similar bridging ligands. bg.ac.rsnih.gov This method allows for the calculation of the magnetic exchange coupling constant (J), which quantifies the strength and nature (ferromagnetic or antiferromagnetic) of the interaction between the metal centers. These theoretical predictions are often in good agreement with experimental data obtained from magnetic susceptibility measurements. nih.govresearchgate.net

Interactive Table: Calculated Magnetic Exchange Coupling Constants (J) for Representative Binuclear Complexes.

| Complex | DFT Functional | Calculated J (cm-1) | Experimental J (cm-1) |

|---|---|---|---|

| Binuclear Ni(II) azido (B1232118) bridged complex | M06-2X | +6.72 | - |

| Binuclear Fe(III) oxo-bridged complex | ωPBEh | -127.3 | -132 |

Note: Data is for related binuclear complexes and illustrates the application of DFT in predicting magnetic properties. bg.ac.rsnih.gov

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating the this compound ligand have emerged as promising catalysts in several key areas of chemical synthesis. The ligand's tridentate NNN pincer architecture provides a stable coordination environment for the metal center, while also allowing for facile substrate access and catalytic turnover.

While direct studies on this compound complexes in C-C cross-coupling reactions are not extensively documented in the reviewed literature, the broader class of pyrazole-containing ligands has shown significant promise in this area. For instance, bulky bis(pyrazolyl)palladium complexes have been effectively employed as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. rsc.org These studies indicate that the steric and electronic properties of the pyrazole moieties can be tuned to enhance catalytic activity. rsc.org In these reactions, palladium complexes catalyze the formation of a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide. mdpi.com The general mechanism for the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Similarly, ruthenium-catalyzed Heck-type olefination reactions have been developed, demonstrating the utility of related transition metal complexes in C-C bond formation. researchgate.net The Heck reaction typically involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org The catalytic cycle often involves oxidative addition of the halide to a low-valent metal center, migratory insertion of the olefin, and subsequent β-hydride elimination. organic-chemistry.org Given the catalytic activity of structurally related pyrazole-based ligands in these fundamental C-C bond-forming reactions, it is anticipated that metal complexes of this compound could also serve as effective catalysts in this domain, warranting further investigation.

Ruthenium(II) complexes featuring derivatives of this compound have demonstrated notable catalytic activity in hydrogenation reactions, particularly in the transfer hydrogenation of ketones. These reactions are a crucial method for the synthesis of chiral alcohols from prochiral ketones.

One study detailed the use of a Ruthenium(II) complex with a chiral pyrazolyl-pyridyl-oxazolinyl ligand for the asymmetric transfer hydrogenation of various ketones. The presence of the NH functionality on the pyrazole ring was found to significantly enhance the catalytic activity. This is attributed to the facile in situ generation of a coordinatively unsaturated 16-electron Ru(II) precatalyst under basic conditions, which then forms the catalytically active Ru-H species. The catalyst exhibited high efficiency, achieving excellent enantioselectivity for the desired alcohol products.

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | ee (%) |

| Acetophenone | 0.4 | 40 | >99 | 97 |

| 3'-Bromoacetophenone | 0.4 | 30 | >99 | 99 |

| 3'-Chloroacetophenone | 0.3 | 30 | >99 | 99 |

| 4'-Methylacetophenone | 0.4 | 40 | >99 | 96 |

| 1-Tetralone | 0.4 | 40 | >99 | 98 |

Table 1: Asymmetric Transfer Hydrogenation of Ketones using a Chiral Ru(II)-Pyrazolyl-Pyridyl-Oxazolinyl Complex.

Iron complexes of this compound have been identified as highly effective catalysts for the ring-opening polymerization (ROP) of ε-caprolactone, a process used to produce biodegradable polyesters like poly(ε-caprolactone) (PCL). A mononuclear Fe(III) complex, [Fe(bppyH2)Cl3], where bppyH2 is this compound, has been shown to initiate the controlled polymerization of ε-caprolactone in the presence of an alcohol co-initiator. rsc.orgresearchgate.net

The polymerization exhibits characteristics of a well-controlled living polymerization, including a linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio, as well as low molecular weight distributions (polydispersity index, PDI). rsc.orgresearchgate.net

| Entry | [Monomer]:[Catalyst]:[Initiator] | Time (h) | Conversion (%) | Mn (GPC) | PDI (GPC) |

| 1 | 100:1:1 | 2 | 93 | 9,800 | 1.12 |

| 2 | 200:1:1 | 4 | 95 | 19,200 | 1.15 |

| 3 | 400:1:1 | 8 | 96 | 38,500 | 1.18 |

| 4 | 800:1:1 | 16 | 94 | 76,100 | 1.21 |

Table 2: Ring-Opening Polymerization of ε-caprolactone catalyzed by [Fe(bppyH2)Cl3]/BnOH system.

A particularly innovative application of the iron complexes of this compound is in redox-controlled catalysis. The catalytic activity of the iron center in the ring-opening polymerization of ε-caprolactone can be switched 'on' and 'off' by changing its oxidation state. rsc.orgresearchgate.net The Fe(III) complex is catalytically active, while the corresponding Fe(II) complex, [Fe(bppyH2)Cl2], is inactive. rsc.orgresearchgate.net

This reversible transformation between the active Fe(III) and inactive Fe(II) states can be achieved through the use of appropriate redox reagents. For example, the polymerization can be completely halted by the in situ reduction of the Fe(III) center using a reducing agent like cobaltocene (B1669278) (Cp2Co). rsc.orgresearchgate.net Subsequently, the polymerization can be reinitiated by the addition of an oxidizing agent such as ferrocenium hexafluorophosphate ([Cp2Fe]PF6), which oxidizes the iron center back to the active Fe(III) state. rsc.orgresearchgate.net This redox-switchable catalysis allows for precise control over the polymerization process, enabling the synthesis of well-defined block copolymers.

While research specifically employing this compound complexes for photocatalytic CO2 reduction is emerging, related compounds have shown significant promise. Rhenium(I) complexes containing the closely related 2-(1H-pyrazol-3-yl)pyridine ligand have been investigated as potential photocatalysts for the reduction of carbon dioxide. researchgate.netresearchgate.net These complexes, upon excitation with visible light, can facilitate the conversion of CO2 into valuable chemical feedstocks such as carbon monoxide (CO) or formic acid. nih.gov

The general mechanism involves the absorption of light by the metal complex, which acts as a photosensitizer, followed by electron transfer from a sacrificial electron donor to the catalyst. nih.gov The reduced catalyst then interacts with CO2, leading to its reduction. The efficiency and selectivity of these systems are highly dependent on the ligand environment around the metal center. The use of N-heterocyclic ligands like pyrazolyl-pyridines can be advantageous due to their strong σ-donating properties and their ability to be synthetically modified to tune the photophysical and redox properties of the resulting metal complexes. semanticscholar.org Further research into this compound-based systems is a promising avenue for the development of more efficient and robust photocatalysts for CO2 reduction.

Luminescent Materials and Photonic Devices

Metal complexes of this compound and its derivatives have garnered significant interest for their potential applications in luminescent materials and photonic devices, such as organic light-emitting diodes (OLEDs). The rigid and planar structure of the ligand, combined with its strong coordination to metal ions, can lead to the formation of highly emissive complexes.

Osmium(II) complexes incorporating a tridentate 2,6-di(pyrazol-3-yl)pyridine chelate have been successfully utilized as phosphorescent dopants in OLEDs. rsc.orgresearchgate.net One such complex, when used as a dopant, exhibited intense yellow emission with high efficiency. rsc.orgresearchgate.net The performance of these OLEDs is significantly influenced by the ancillary ligands attached to the osmium center, which can be tuned to optimize the photophysical properties of the emitter.

| Dopant Complex | Maximum Efficiency (EQE, %) | Current Efficiency (cd A⁻¹) | Power Efficiency (lm W⁻¹) | Emission Color |

| [Os(pz2py)(PPh2Me)2(CO)] | 18.3 | 61.0 | 53.8 | Yellow |

Table 3: Performance of an OLED using an Os(II) complex of a 2,6-di(pyrazol-3-yl)pyridine derivative as the dopant.

Furthermore, iridium(III) complexes with ancillary ligands derived from (1H-pyrazol-5-yl)pyridine have been synthesized and shown to be highly efficient green emitters in OLEDs. rsc.org These devices demonstrated high luminance and current efficiency with low efficiency roll-off, highlighting the potential of pyrazolyl-pyridine based ligands in creating high-performance photonic materials. rsc.org

Lanthanide complexes with pyrazolyl-pyridine type ligands are also being explored for their unique luminescent properties. For instance, europium(III) and terbium(III) complexes can exhibit characteristic sharp emission bands in the red and green regions of the visible spectrum, respectively, due to f-f electronic transitions. scilit.comnih.gov The pyrazolyl-pyridine ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the lanthanide ion, which then emits light. This sensitization process is crucial for achieving bright lanthanide luminescence. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Phosphors

Complexes incorporating 3-bpp derivatives have shown significant promise as phosphorescent emitters in OLEDs. These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.

Researchers have synthesized and characterized Os(II) metal phosphors utilizing a tridentate 2,6-di(pyrazol-3-yl)pyridine chelate. For instance, a mononuclear Os(II) complex derived from 2,6-di(5-trifluoromethylpyrazol-3-yl)pyridine demonstrated intense yellow emission. rsc.orgresearchgate.net An OLED device using this complex as a dopant exhibited a maximum efficiency of 18.3%, a luminance efficiency of 61.0 cd A⁻¹, and a power efficiency of 53.8 lm W⁻¹. rsc.orgresearchgate.net This performance is notably high for emitters in the greenish-yellow to yellow range. rsc.orgresearchgate.net Furthermore, this yellow-emitting dopant was successfully combined with red and sky-blue phosphors to fabricate white OLEDs (WOLEDs). rsc.orgresearchgate.net One such WOLED achieved a high efficiency of 18.0% and a high color rendering index (CRI) of 84.2, making it a candidate for domestic lighting applications. rsc.orgresearchgate.net

Similarly, iridium(III) complexes with ancillary ligands derived from (1H-pyrazol-5-yl)pyridine have been developed as highly efficient green emitters. rsc.org These complexes exhibit high phosphorescence quantum efficiencies in the range of 0.76 to 0.82. rsc.org An OLED device based on one of these Ir(III) complexes demonstrated a maximum external quantum efficiency of 28.90% and a maximum current efficiency of 92 cd A⁻¹, with a peak luminance of 38,155 cd m⁻². rsc.org These results underscore the potential of 3-bpp and its derivatives in creating highly efficient phosphors for OLED displays and lighting.

| Complex Type | Emission Color | Max. External Quantum Efficiency (%) | Max. Current Efficiency (cd A⁻¹) | Max. Power Efficiency (lm W⁻¹) | Reference |

|---|---|---|---|---|---|

| Os(II) complex | Yellow | 18.3 | 61.0 | 53.8 | rsc.orgresearchgate.net |

| Ir(III) complex | Green | 28.90 | 92 | Not Reported | rsc.org |

Luminescent Switching Phenomena

A particularly fascinating application of ligands in the bis(pyrazolyl)pyridine family is the development of materials that exhibit luminescent switching. This phenomenon often arises from the interplay between the spin state of a central metal ion and the emissive properties of the complex. For instance, a remarkable synergy between spin crossover (SCO) and luminescence has been documented in an iron(II) complex of 2,6-bis(pyrazol-1-yl)pyridine, Fe(bpp)₂₂. mdpi.com In such systems, the transition between a high-spin (HS) and low-spin (LS) state, triggered by external stimuli like temperature or light, can modulate the luminescence of the material. This reversible switching of emission suggests potential applications in sensors, memory devices, and molecular switches. mdpi.com

Supramolecular Assemblies and Coordination Polymers/Metal-Organic Frameworks

The rigid and well-defined geometry of 3-bpp makes it an excellent building block for the construction of higher-order supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs).

Design Principles for Self-Assembly and Coordination Polymer Formation

The formation of coordination polymers using 3-bpp and its derivatives is governed by the principles of self-assembly, where the final structure is dictated by the coordination preferences of the metal ion and the geometry of the ligand. The tridentate nature of 3-bpp typically leads to the formation of octahedral complexes with metal ions. mdpi.com By functionalizing the 3-bpp ligand, for example at the 4-position of the pyridine ring, additional coordination sites or hydrogen bonding motifs can be introduced. mdpi.com This allows for the linking of the primary coordination complexes into one-, two-, or three-dimensional networks.

The choice of metal ion is crucial, as its preferred coordination number and geometry will direct the assembly process. nih.gov Similarly, the selection of counter-anions and solvent molecules can play a significant role in the final architecture through hydrogen bonding and other non-covalent interactions, leading to different supramolecular structures. nih.gov For instance, the reaction of a bifunctional ligand containing distinct binding domains with copper(II) acetate resulted in a unique 1-D polymeric structure where tetrameric copper cores are linked by the ligand. rsc.org

Development of Switchable Coordination Polymers and MOFs

A key goal in the field of coordination polymers and MOFs is the incorporation of "smart" or switchable properties. The 3-bpp ligand is a valuable tool in this endeavor, particularly for creating materials that exhibit spin crossover (SCO) behavior. mdpi.com SCO is a phenomenon where the spin state of a metal ion (commonly Fe(II)) can be switched between HS and LS states by external stimuli. mdpi.com

By incorporating SCO-active metal centers, such as iron(II), into coordination polymers built with 3-bpp-type ligands, it is possible to create materials where the magnetic properties can be externally controlled. mdpi.com However, a significant challenge is that the harsh solvothermal conditions often used to synthesize MOFs can be detrimental to the stability of some SCO complexes. mdpi.com Despite this, researchers have successfully developed strategies, such as using proton-coupled electron transfer (PCET) assisted processes, to synthesize coordination polymers of 2,6-bis(pyrazol-3-yl)pyridines that retain the SCO-active core. mdpi.comsemanticscholar.org These switchable materials have potential applications in data storage, sensing, and spintronics. mdpi.com

Molecular Recognition in Supramolecular Architectures

The cavities and channels within coordination polymers and MOFs can be designed to selectively bind guest molecules, a process known as molecular recognition. The structure of the 3-bpp ligand and the way it assembles into larger architectures can create specific binding pockets. An example of this is the enclathration (trapping) of counter-ions within a supramolecular cavity formed by the assembly of mononuclear cobalt(II) complexes with 3,5-dimethylpyrazole ligands. In this case, the supramolecular trimeric host cavity is stabilized by a number of non-covalent interactions, and the chloride counter-ions are held within this cavity. This demonstrates how the design of the ligand and the resulting self-assembly can lead to host-guest systems with potential applications in sensing, separation, and catalysis.

Future Perspectives and Emerging Research Directions

Exploration of Novel 2,6-Di(1H-pyrazol-3-yl)pyridine Ligand Architectures

The modular nature of the 3-bpp scaffold provides a fertile ground for the design and synthesis of novel ligand architectures. Future research will likely focus on moving beyond simple substitutions to create more complex and multifunctional ligand systems. This includes the development of ligands with integrated functionalities, such as redox-active groups, photo-responsive moieties, or chiral centers. These modifications will enable the creation of "smart" materials that can respond to external stimuli.

Furthermore, the synthesis of oligomeric and polymeric structures based on 3-bpp units is a promising avenue. Such architectures could lead to new types of coordination polymers and metal-organic frameworks (MOFs) with unique topologies and properties. The incorporation of 3-bpp into larger supramolecular assemblies and dendritic structures also holds significant potential for applications in catalysis and materials science. For instance, derivatives such as 2,6-di(5-aminopyrazol-3-yl)pyridine and 2,6-di(5-tertbutylcarboxamidopyrazol-3-yl)pyridine have been synthesized to explore the effects of hydrogen bonding and bulky substituents on the resulting iron(II) complexes. whiterose.ac.uk

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the dynamic processes in 3-bpp complexes, such as spin crossover (SCO) and catalytic reactions, requires the application of advanced characterization techniques. While steady-state methods provide valuable structural information, time-resolved techniques are crucial for probing the kinetics and mechanisms of these dynamic events.

Time-resolved laser-induced fluorescence spectroscopy (TRLFS) is a powerful tool for studying the speciation and complexation of 3-bpp with metal ions like Cm(III) and Eu(III) in solution. nih.govresearchgate.net This technique can provide insights into the formation of different complex species and their fluorescence lifetimes. nih.gov Future studies will likely see increased use of techniques such as:

Ultrafast Spectroscopy: Techniques like transient absorption and time-resolved infrared spectroscopy can monitor the electronic and structural changes that occur during photo-induced processes on femtosecond to nanosecond timescales.

In-situ and Operando Spectroscopy: These methods allow for the characterization of materials under working conditions, providing a more realistic picture of their behavior in catalytic or electronic devices.

Advanced NMR and EPR Techniques: Solid-state NMR and advanced electron paramagnetic resonance (EPR) techniques can provide detailed information about the local environment and magnetic properties of the metal centers in 3-bpp complexes.

These advanced techniques will be instrumental in elucidating the intricate details of dynamic processes and guiding the design of more efficient and robust functional materials.

Rational Design Principles for Tailored Functionalities